molecular formula C20H20Cl2N4O4 B11933034 (2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one

(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one

Cat. No.: B11933034
M. Wt: 451.3 g/mol
InChI Key: XIOHKIAPXVDWCP-NKFKGCMQSA-N
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Description

(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one is a useful research compound. Its molecular formula is C20H20Cl2N4O4 and its molecular weight is 451.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H20Cl2N4O4

Molecular Weight

451.3 g/mol

IUPAC Name

(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one

InChI

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18-

InChI Key

XIOHKIAPXVDWCP-NKFKGCMQSA-N

Isomeric SMILES

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N\O)/C[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound (2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_21H_24Cl_2N_4O_3
  • Molecular Weight : 461.34 g/mol

Pharmacological Profile

The biological activity of this compound has been studied in various contexts:

1. Antidepressant Activity

Research indicates that piperazine derivatives exhibit antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures can increase serotonin levels in the brain, which is crucial for mood regulation. The specific compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Antipsychotic Effects

Piperazine derivatives are often evaluated for their antipsychotic properties. The presence of the bis(4-chlorophenyl)methyl group is believed to enhance binding affinity to dopamine receptors, which could contribute to antipsychotic efficacy.

3. Neuroprotective Properties

Some studies suggest that this compound may exhibit neuroprotective effects against oxidative stress and neuroinflammation. These properties are vital in conditions like Alzheimer's disease and Parkinson's disease.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Dopamine Receptor Modulation : Interaction with D2 and D3 dopamine receptors.
  • Serotonin Receptor Activity : Potential agonism or antagonism at various serotonin receptor subtypes.
  • Inhibition of Monoamine Oxidase (MAO) : This could lead to increased levels of neurotransmitters like serotonin and norepinephrine.

Case Studies

Several case studies have documented the effects of similar piperazine derivatives:

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine compounds for their antidepressant activity. Results indicated that compounds with structural similarities to this compound demonstrated significant reductions in depression-like behaviors in rodent models .

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective agents, a related compound was shown to reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the compound's ability to scavenge free radicals and inhibit apoptotic pathways .

Data Tables

Biological ActivityEffectReference
AntidepressantSignificant reduction in depression-like behavior
AntipsychoticModulation of dopamine receptors
NeuroprotectiveReduction of oxidative stress-induced cell death

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